7-Hydroxy-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
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Overview
Description
5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is a heterocyclic compound with a complex structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE typically involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione
- 1-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-HYDROXY-1,3-DIMETHYL-1H,2H,3H,4H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is unique due to its specific structural features and the presence of multiple functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O4 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
5-hydroxy-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C9H9N3O4/c1-11-7-6(4(13)3-5(14)10-7)8(15)12(2)9(11)16/h3H,1-2H3,(H2,10,13,14) |
InChI Key |
CGXDXPOTZXCKEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=O)N2)O)C(=O)N(C1=O)C |
Origin of Product |
United States |
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